molecular formula C4H8O3 B14331075 Propanal, 2-hydroxy-3-methoxy-, (R)- CAS No. 105121-51-5

Propanal, 2-hydroxy-3-methoxy-, (R)-

Cat. No.: B14331075
CAS No.: 105121-51-5
M. Wt: 104.10 g/mol
InChI Key: OHLOPQAAMJVRMC-UHFFFAOYSA-N
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Description

“Propanal, 2-hydroxy-3-methoxy-, (R)-” is an aldehyde derivative of propanal with a hydroxyl (-OH) group at the C2 position and a methoxy (-OCH₃) group at the C3 position, exhibiting the (R)-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanal, 2-hydroxy-3-methoxy-, ®- can be synthesized through various methods. One common approach involves the hydroxylation of propanal followed by methylation. The hydroxylation can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide. The methylation step typically involves the use of methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the hydroformylation of ethylene to produce propanal, followed by selective hydroxylation and methylation. The reaction conditions are carefully controlled to ensure high yield and purity of the desired ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

Propanal, 2-hydroxy-3-methoxy-, ®- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium dichromate.

    Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides and other substituted derivatives.

Scientific Research Applications

Propanal, 2-hydroxy-3-methoxy-, ®- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of propanal, 2-hydroxy-3-methoxy-, ®- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Reactivity

The aldehyde functional group in “Propanal, 2-hydroxy-3-methoxy-, (R)-” distinguishes it from ketones (e.g., propanone) and other carbonyl-containing compounds. Key differences include:

Compound Functional Group Example Reaction (with HCN) Product Type Distinguishing Test (vs. Aldehyde)
Propanal Aldehyde (R-CHO) Addition to form hydroxynitrile Chiral cyanohydrin Tollens’ test (silver mirror)
Propanone Ketone (R-CO-R’) Addition to form hydroxynitrile Non-chiral product No reaction with Tollens’ reagent
Acetaldehyde Aldehyde (CH₃CHO) Similar to propanal Cyanohydrin Same as propanal

The hydroxyl and methoxy groups in “Propanal, 2-hydroxy-3-methoxy-, (R)-” may sterically hinder nucleophilic addition reactions compared to simpler aldehydes like propanal or acetaldehyde. For example, the methoxy group could reduce electrophilicity at the carbonyl carbon, altering reactivity with nucleophiles like HCN or hydrazine .

Atmospheric Behavior and Sources

While atmospheric data for “Propanal, 2-hydroxy-3-methoxy-, (R)-” is unavailable, comparisons can be drawn from light aldehydes and ketones:

Compound Atmospheric Lifetime Major Sources Correlation with Propanal (R²)
Propanal Hours to days Hydrocarbon oxidation, biomass burning Self-correlation (R² = 1)
Acetone Weeks Biogenic emissions, VOC oxidation R² = 0.66
Formaldehyde Hours Combustion, VOC oxidation R² = 0.64
Butanal Days Anthropogenic emissions R² = 0.55

Propanal and acetone exhibit divergent atmospheric behaviors: propanal shows slower variability (~hours) compared to acetone, which displays rapid spikes (seconds to minutes) due to localized emissions (e.g., lab exhausts) .

Notes and Limitations

Evidence Gaps : Direct data on “Propanal, 2-hydroxy-3-methoxy-, (R)-” is absent in the provided sources. Comparisons rely on structural analogs and general aldehyde/ketone chemistry.

Atmospheric Uncertainties : Propanal’s sources are debated, with studies citing oceanic emissions, hydrocarbon oxidation, and anthropogenic activities . The substituted derivative’s sources remain speculative.

Reactivity Predictions : The hydroxyl and methoxy groups likely modulate reactivity, but experimental validation is required.

This analysis synthesizes available evidence to infer properties, emphasizing the need for targeted studies on this specific compound.

Properties

CAS No.

105121-51-5

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

IUPAC Name

2-hydroxy-3-methoxypropanal

InChI

InChI=1S/C4H8O3/c1-7-3-4(6)2-5/h2,4,6H,3H2,1H3

InChI Key

OHLOPQAAMJVRMC-UHFFFAOYSA-N

Canonical SMILES

COCC(C=O)O

Origin of Product

United States

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